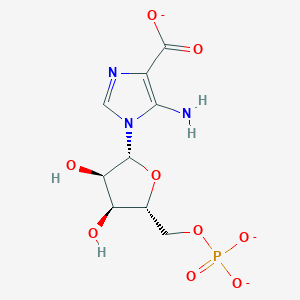
5-amino-1-(5-phosphonato-D-ribosyl)imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(5-phosphonato-D-ribosyl)imidazole-4-carboxylate is trianion of 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an organophosphate oxoanion and an imidazolyl carboxylic acid anion. It is a conjugate base of a 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid.
Scientific Research Applications
Enzymatic Polymerization and Chemical Synthesis
5-Amino-1-(5-phosphonato-D-ribosyl)imidazole-4-carboxylate, also known as dZ, and its derivatives have been studied in the context of chemical synthesis and enzymatic polymerization. Pochet and D'ari (1990) reported the synthesis of dZ and its 5'-triphosphate derivative (dZTP) from 2'-deoxyinosine. They also explored the polymerization of dZTP using terminal deoxynucleotidyltransferase to produce a homopolymer (Pochet & D'ari, 1990).
Inhibition of Enzymes
Research by Shaw, Thomas, Patey, and Thomas (1979) focused on the inhibition of adenylosuccinate AMP-lyase by derivatives of N-(5-amino-1-beta-D-ribofuranosylimidazole-4-carbonyl)-L-aspartic acid 5'-phosphate (SAICAR) and related imidazole peptides. This study contributes to understanding the potential of these compounds in inhibiting specific enzymes (Shaw et al., 1979).
Oligodeoxynucleotide Synthesis
Another study by Pochet and Dugué (1995) described the synthesis of short oligomers containing dZ in solution using the phosphotriester methodology, highlighting its role in oligodeoxynucleotide synthesis (Pochet & Dugué, 1995).
Aminocarbonylation and Peptidomimetics
Skogh et al. (2013) reported a process for preparing 5-aryl-1-benzyl-1H-imidazole-4-carboxamides by aminocarbonylation, which can be used to prepare imidazole-based peptidomimetics. This highlights the compound's utility in synthesizing complex molecules with potential biological activities (Skogh et al., 2013).
Catalytic Mechanism Studies
Shim et al. (2001) evaluated the catalytic mechanism of 5-aminoimidazole-4-carboxamide ribonucleotide transformylase (AICAR Tfase) through pH-dependent kinetics, mutagenesis, and quantum chemical calculations. Their findings provide insights into the enzymatic processes involving compounds similar to 5-amino-1-(5-phosphonato-D-ribosyl)imidazole-4-carboxylate (Shim et al., 2001).
properties
Product Name |
5-amino-1-(5-phosphonato-D-ribosyl)imidazole-4-carboxylate |
|---|---|
Molecular Formula |
C9H11N3O9P-3 |
Molecular Weight |
336.17 g/mol |
IUPAC Name |
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]imidazole-4-carboxylate |
InChI |
InChI=1S/C9H14N3O9P/c10-7-4(9(15)16)11-2-12(7)8-6(14)5(13)3(21-8)1-20-22(17,18)19/h2-3,5-6,8,13-14H,1,10H2,(H,15,16)(H2,17,18,19)/p-3/t3-,5-,6-,8-/m1/s1 |
InChI Key |
XFVULMDJZXYMSG-ZIYNGMLESA-K |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N)C(=O)[O-] |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



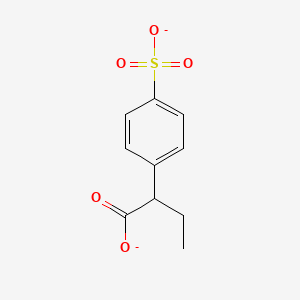
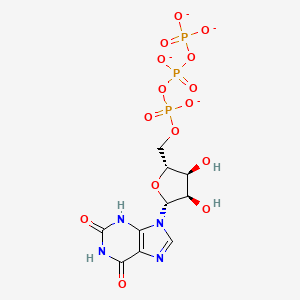
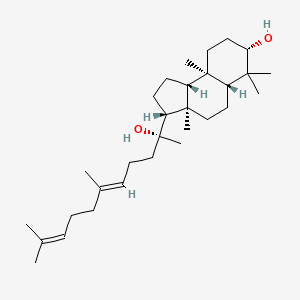

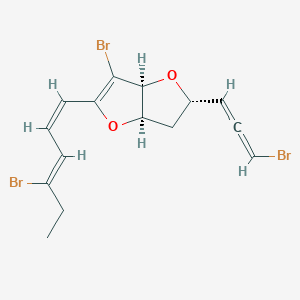
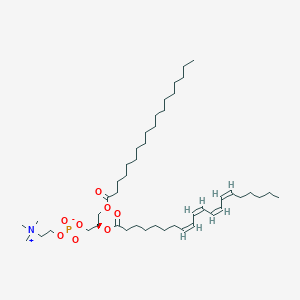
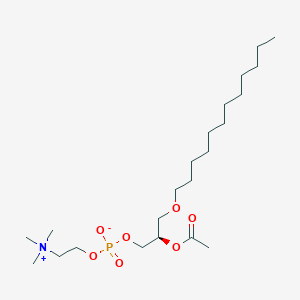
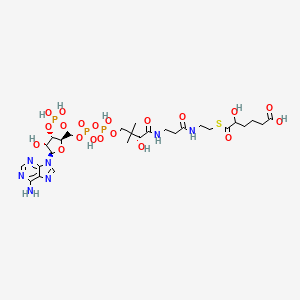
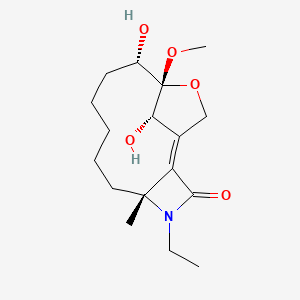
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1261659.png)
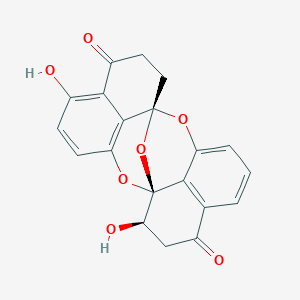
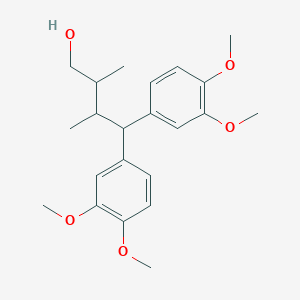
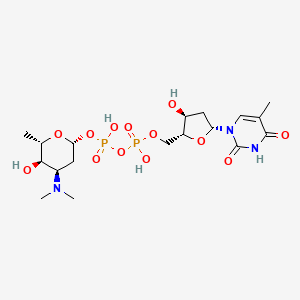
![6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one](/img/structure/B1261666.png)